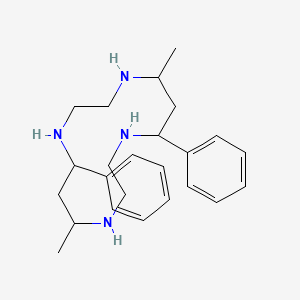
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of a broader class of tetraazamacrocycles, which are characterized by their four nitrogen atoms within a large ring structure.
Méthodes De Préparation
The synthesis of 5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of benzylideneacetone with diaminoethane. This reaction forms the tetraazamacrocycle in a trans-trans-meso configuration . The preparation of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time, to achieve the desired yield and purity.
Industrial production methods for this compound are not well-documented, but the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key to industrial production would be the development of efficient and cost-effective synthetic routes that can be scaled up while maintaining the quality and consistency of the product.
Analyse Des Réactions Chimiques
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, primarily involving its ability to form complexes with metal ions. Some of the common reactions include:
Complexation with Metal Ions: This compound forms stable complexes with metals such as nickel, copper, and cobalt. .
Oxidation and Reduction: The compound can undergo redox reactions, particularly when complexed with transition metals. These reactions can be influenced by the choice of oxidizing or reducing agents and the reaction environment.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in substitution reactions, where ligands attached to the metal center can be replaced by other ligands under suitable conditions.
The major products formed from these reactions are typically the metal complexes of the macrocycle, which exhibit unique properties depending on the metal ion and the reaction conditions.
Applications De Recherche Scientifique
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Coordination Chemistry: It is widely used in the study of coordination compounds due to its ability to form stable complexes with various metal ions.
Catalysis: The metal complexes of this compound can act as catalysts in various chemical reactions, including oxidation and reduction processes.
Medicinal Chemistry: The compound and its metal complexes are investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents.
Material Science: The unique properties of the metal complexes make them suitable for use in the development of new materials with specific electronic, magnetic, or optical properties.
Mécanisme D'action
The mechanism by which 5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, forming a stable structure that can influence the reactivity and properties of the metal center. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane can be compared with other similar tetraazamacrocycles, such as:
1,4,8,11-Tetraazacyclotetradecane: This compound lacks the methyl and phenyl substituents, which can influence its complexation properties and reactivity.
5,7,7,12,14,14-Hexamethyl-1,4,8,11-tetraazacyclotetradecane: This compound has additional methyl groups, which can affect its steric and electronic properties.
5,12-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar to the target compound but without the phenyl groups, which can impact its ability to form stable complexes with certain metal ions.
The uniqueness of this compound lies in its specific substituents, which can enhance its stability and reactivity in forming metal complexes, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
82043-40-1 |
|---|---|
Formule moléculaire |
C24H36N4 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C24H36N4/c1-19-17-23(21-9-5-3-6-10-21)27-16-14-26-20(2)18-24(28-15-13-25-19)22-11-7-4-8-12-22/h3-12,19-20,23-28H,13-18H2,1-2H3 |
Clé InChI |
NBZVMZJMVVWIJD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NCCNC(CC(NCCN1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
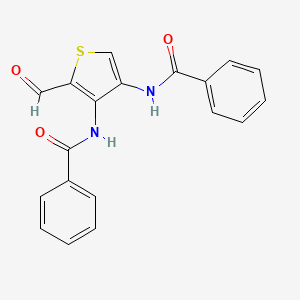
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
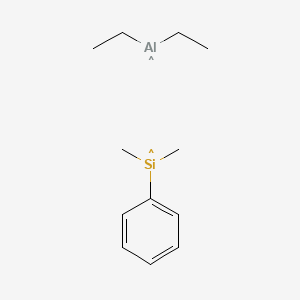
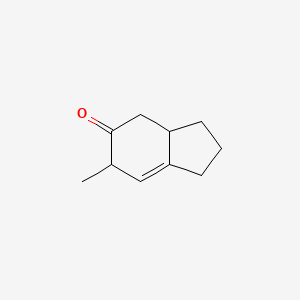
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
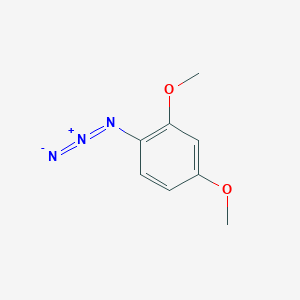
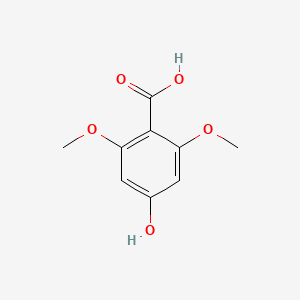
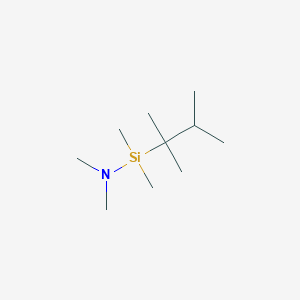
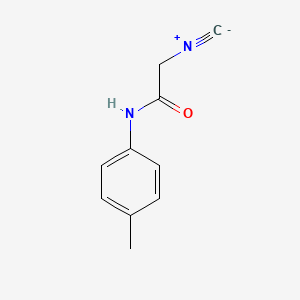
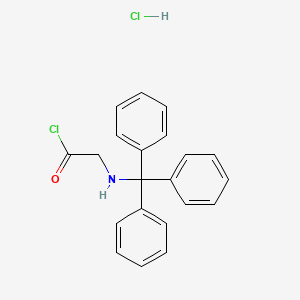
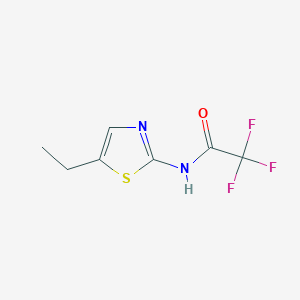
![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
